1-(4-(Benzyloxy)-3-methylphenyl)imidazolidin-2-one
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Overview
Description
1-(4-(Benzyloxy)-3-methylphenyl)imidazolidin-2-one is a synthetic organic compound belonging to the class of imidazolidinones This compound is characterized by the presence of an imidazolidin-2-one ring substituted with a benzyloxy group at the 4-position and a methyl group at the 3-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)-3-methylphenyl)imidazolidin-2-one typically involves the reaction of 4-(benzyloxy)-3-methylbenzaldehyde with ethylenediamine under acidic or basic conditions to form the corresponding Schiff base. This intermediate is then cyclized to form the imidazolidin-2-one ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of heterogeneous catalysts, such as γ-alumina or ceria-based materials, can facilitate the conversion of aliphatic diamines into imidazolidin-2-ones under supercritical carbon dioxide conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Benzyloxy)-3-methylphenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidin-2-one derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyloxy or methyl positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base such as sodium hydride.
Major Products: The major products formed from these reactions include various substituted imidazolidin-2-ones, amines, and azides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-(Benzyloxy)-3-methylphenyl)imidazolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral auxiliaries for asymmetric transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(4-(Benzyloxy)-3-methylphenyl)imidazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)imidazolidin-2-one
- 1-(4-Chlorophenyl)imidazolidin-2-one
- 1-(4-Hydroxyphenyl)imidazolidin-2-one
Comparison: 1-(4-(Benzyloxy)-3-methylphenyl)imidazolidin-2-one is unique due to the presence of both benzyloxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-(3-methyl-4-phenylmethoxyphenyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-11-15(19-10-9-18-17(19)20)7-8-16(13)21-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJDATKKMQPCBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCNC2=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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